molecular formula C12H12N2O2 B1456916 Cbz-1-Amino-1-cyclopropanecarbonitrile CAS No. 1159735-22-4

Cbz-1-Amino-1-cyclopropanecarbonitrile

Cat. No. B1456916
M. Wt: 216.24 g/mol
InChI Key: OKPPFSCYFICDPU-UHFFFAOYSA-N
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Description

Cbz-1-Amino-1-cyclopropanecarbonitrile is a chemical compound with the CAS Number: 1159735-22-4 . Its molecular weight is 216.24 and its IUPAC name is benzyl 1-cyanocyclopropylcarbamate . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of Cbz-1-Amino-1-cyclopropanecarbonitrile is represented by the linear formula: C12H12N2O2 . The InChI code for this compound is 1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15) .


Physical And Chemical Properties Analysis

Cbz-1-Amino-1-cyclopropanecarbonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Methodology Development

The use of Cbz (benzyloxycarbonyl) as a protective group in amino compounds is a significant area of study. Hernandez et al. (2003) described a mild procedure for the selective cleavage of an alkoxycarbonyl group (such as Boc or CBz) in N,N-dicarbamoyl-protected amino compounds using lithium bromide. This method is particularly useful for Cbz-selective cleavage in N,N-Ts,Cbz-diprotected amines and presents an improvement over other methodologies, supported by ab initio calculations for rationalization of selectivity (Hernandez, Ramirez, & Martín, 2003).

Synthesis of Functionalized Molecules

The synthesis of N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains was explored by Abdellaoui et al. (2017). These compounds serve as building blocks for sulfonopeptides, which are important as receptor ligands and enzyme inhibitors. The synthesis involves a radical addition of xanthates to benzyl N-allylcarbamate and subsequent oxidative chlorination, highlighting a convenient strategy for synthesizing these functionalized molecules (Abdellaoui, Chen, & Xu, 2017).

Protection and Deprotection in Amino Acids Synthesis

Kumar et al. (2006) discussed the protection of amines/amino acids with Cbz-Cl in the aqueous phase, utilizing β-cyclodextrin as a catalyst. This method offers high yields at room temperature without forming by-products, marking an advancement over existing methods for protecting amines and amino acids (Kumar, Reddy, Narender, Surendra, Nageswar, & Rao, 2006).

Peptide Synthesis

The efficient preparation of di- and tripeptides via the coupling of N-(Cbz- or Fmoc-α-aminoacyl)benzotriazoles with unprotected amino acids or dipeptides was explored by Katritzky et al. (2006). This approach utilized various N-protected peptidoylbenzotriazoles and yielded chirally pure peptides, demonstrating the utility of Cbz in the synthesis and protection of peptides during synthesis (Katritzky, Angrish, & Suzuki, 2006).

Material Science

In material science, Chen et al. (2014) reported the synthesis of lysine-derived polyesters bearing pendant carbobenzyloxy (Cbz)-protected amino groups through ring-opening polymerization. These polyesters exhibited excellent cell compatibility, indicating potential for biomedical applications (Chen, Lai, Xiao, Tian, Chen, Tao, & Wang, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl N-(1-cyanocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPPFSCYFICDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-1-Amino-1-cyclopropanecarbonitrile

Synthesis routes and methods

Procedure details

To a 0° C. solution of (1-carbamoyl-cyclopropyl)-carbamic acid benzyl ester (1.8 g, 7.7 mmol) in DMF (20 mL) was added cyanuric chloride in one portion. The reaction was allowed to warm to room temperature overnight. The reaction was quenched with water and extracted with EtOAc (3×100 mL). The combined extracts were washed with water (3×50 mL), brine and dried with MgSO4. The mixture was filtered and concentrated. The resulting crude residue was dissolved in 30% EtOAc in hexanes (90 mL) and filtered through a plug of silica gel. The filtrate was concentrated to give (1-cyano-cyclopropyl)-carbamic acid benzyl ester (1.4 g, 6.5 mmol) as a white foam.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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